4-(Dimethylamino)butane-2-sulfonyl chloride;hydrochloride

Description

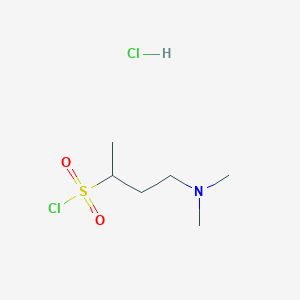

4-(Dimethylamino)butane-2-sulfonyl chloride hydrochloride is a sulfonic acid derivative characterized by a dimethylamino group at the fourth carbon and a sulfonyl chloride functional group at the second position of a butane chain. This compound is commonly used as an intermediate in organic synthesis, particularly for introducing sulfonamide groups into target molecules. Its reactivity stems from the electrophilic sulfonyl chloride moiety, which facilitates nucleophilic substitution reactions with amines or alcohols to form sulfonamides or sulfonate esters, respectively .

Properties

IUPAC Name |

4-(dimethylamino)butane-2-sulfonyl chloride;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14ClNO2S.ClH/c1-6(11(7,9)10)4-5-8(2)3;/h6H,4-5H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVIRXFUUKLLGNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN(C)C)S(=O)(=O)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)butane-2-sulfonyl chloride;hydrochloride typically involves the reaction of 4-(Dimethylamino)butane-2-sulfonyl chloride with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents and advanced equipment to achieve consistent quality and high yield .

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)butane-2-sulfonyl chloride;hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases, acids, and nucleophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted sulfonyl compounds .

Scientific Research Applications

4-(Dimethylamino)butane-2-sulfonyl chloride;hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

Biology: The compound is used in biochemical studies to modify proteins and other biomolecules.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)butane-2-sulfonyl chloride;hydrochloride involves its reactivity with nucleophiles and other chemical species. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new chemical compounds. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

4-(Dimethylamino)butanoic Acid Hydrochloride

- Structure : Contains a carboxylic acid (-COOH) instead of a sulfonyl chloride (-SO₂Cl) group.

- Applications : Primarily used in peptide synthesis and as a precursor for ester derivatives. The carboxylic acid group enables coupling reactions, contrasting with the sulfonyl chloride’s preference for nucleophilic substitutions .

- Key Difference : Lower electrophilicity compared to sulfonyl chlorides, resulting in milder reactivity.

4-(Dimethylamino)azobenzene-4′-sulfonyl Chloride (Dabsyl Chloride)

- Structure : Features an aromatic azo (-N=N-) group linked to a sulfonyl chloride.

- Applications : Widely employed as a derivatization agent in chromatography for labeling amines and thiols. The azo group enhances UV detection capabilities, a property absent in the aliphatic butane chain of the target compound .

(2E)-4-(Dimethylamino)but-2-enoyl Chloride Hydrochloride

- Structure : Contains an α,β-unsaturated carbonyl (acryloyl) group instead of sulfonyl chloride.

- Applications : Used in Michael addition reactions to synthesize anticancer agents. The conjugated system enables electrophilic attacks at the β-position, a reactivity profile distinct from sulfonyl chlorides .

Chain Length and Substituent Variations

3-(Dimethylamino)propyl Chloride Hydrochloride

- Structure: Shorter carbon chain (propane vs. butane) with a terminal dimethylamino group and chloride.

- Applications : Serves as a quaternizing agent for synthesizing cationic surfactants or pharmaceuticals. The shorter chain reduces steric hindrance, enhancing reaction rates in alkylation processes compared to longer-chain analogs .

4-Dimethylamino-N-benzylcathinone Hydrochloride

- Structure: Incorporates a benzyl-substituted cathinone backbone with a dimethylamino group.

- Applications : Investigated for psychoactive properties in forensic chemistry. The aromatic benzyl group and ketone functionality differentiate its pharmacological activity from sulfonyl chloride derivatives .

Impurities and Byproducts

(4RS)-4-(Dimethylamino)-2,2-diphenylpentanenitrile Hydrochloride

- Structure : Nitrile group (-CN) and diphenyl substituents.

- Relevance: A known impurity in methadone synthesis. The nitrile group’s stability under acidic conditions contrasts with the hydrolytic susceptibility of sulfonyl chlorides .

Data Table: Key Structural and Functional Comparisons

Biological Activity

4-(Dimethylamino)butane-2-sulfonyl chloride;hydrochloride is a sulfonamide derivative that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This compound belongs to a class of sulfonamides which are known for their diverse therapeutic applications, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and potential therapeutic implications.

- Chemical Name : this compound

- Molecular Formula : C₆H₁₄ClN₃O₂S

- Molecular Weight : 201.71 g/mol

The biological activity of 4-(Dimethylamino)butane-2-sulfonyl chloride is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound acts as an inhibitor of carbonic anhydrase, an enzyme involved in bicarbonate homeostasis and pH regulation in biological systems. Inhibition of this enzyme can lead to altered cellular metabolism and has been linked to anticancer activity .

- Cell Signaling Modulation : By influencing cell signaling pathways, this compound can affect gene expression and cellular responses to external stimuli. This modulation may play a role in apoptosis and cell proliferation, making it a candidate for cancer therapy .

- Antimicrobial Activity : Similar sulfonamide compounds have demonstrated significant antimicrobial properties against a range of pathogens, suggesting that 4-(Dimethylamino)butane-2-sulfonyl chloride may also exhibit similar effects .

Interaction with Biomolecules

The interaction profile of 4-(Dimethylamino)butane-2-sulfonyl chloride includes:

- Protein Binding : The compound has shown affinity for various proteins, potentially altering their function and leading to therapeutic effects.

- Cellular Uptake : Studies indicate that the compound can be effectively taken up by cells, facilitating its biological action.

Case Studies

Data Tables

| Biological Activity | Mechanism | Target Enzyme | Binding Affinity (kcal/mol) |

|---|---|---|---|

| Anticancer | Enzyme Inhibition | Carbonic Anhydrase (1AZM) | -6.8 to -8.2 |

| Antimicrobial | Cell Signaling Modulation | Various Pathogens | TBD |

Q & A

What are the optimal synthetic routes for 4-(Dimethylamino)butane-2-sulfonyl chloride;hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves two key steps: (1) formation of the sulfonyl chloride group and (2) hydrochlorination. A validated method involves reacting 4-(dimethylamino)butane-2-sulfonic acid with chlorinating agents like oxalyl chloride (COCl₂) or thionyl chloride (SOCl₂) under anhydrous conditions. Catalytic dimethylformamide (DMF) accelerates the reaction by forming reactive intermediates . The hydrochloride salt is then generated by treating the product with HCl gas in a non-aqueous solvent (e.g., dioxane) to avoid hydrolysis . Yield optimization requires strict moisture control, inert atmospheres, and monitoring via thin-layer chromatography (TLC) or HPLC .

Which analytical techniques are most reliable for characterizing purity and structural integrity?

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of dimethylamino (-N(CH₃)₂), sulfonyl chloride (-SO₂Cl), and hydrochloride groups. Chemical shifts for protons near electronegative groups (e.g., δ 3.1–3.5 ppm for CH₂-SO₂Cl) are diagnostic .

- HPLC : Reverse-phase HPLC with UV detection (λ = 220–260 nm) quantifies purity (>98% for research-grade material) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (C₆H₁₅Cl₂NO₂S: calc. 238.02 g/mol) .

How does the compound’s stability vary under aqueous vs. anhydrous conditions?

The sulfonyl chloride group is highly moisture-sensitive, undergoing hydrolysis to sulfonic acid in aqueous media. Stability studies show decomposition within 24 hours at 25°C in water (pH 7), while anhydrous storage at -20°C in desiccated environments extends stability to >6 months . For biological assays, reconstitute in dry DMSO immediately before use to minimize degradation .

What mechanistic insights explain its reactivity in nucleophilic substitution reactions?

The sulfonyl chloride acts as an electrophile, reacting with nucleophiles (e.g., amines, alcohols) via a two-step mechanism: (1) rapid formation of a sulfonate intermediate and (2) slower displacement of chloride. Kinetic studies using stopped-flow spectroscopy reveal pseudo-first-order dependence on nucleophile concentration, with activation energy (~50 kJ/mol) influenced by steric hindrance at the dimethylamino group .

How can researchers resolve contradictions in reported biological activity data?

Discrepancies in enzyme inhibition or cytotoxicity data often arise from variations in assay conditions (e.g., buffer pH, residual solvents). Standardize protocols by:

- Pre-treating compounds with molecular sieves to remove moisture .

- Validating target engagement using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

- Cross-referencing with structurally similar compounds (e.g., 4-(dimethylamino)benzenesulfonyl chloride) to identify structure-activity trends .

What computational strategies predict its interactions with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) using crystal structures of target proteins (e.g., kinases, GPCRs) can model binding modes. Focus on the sulfonyl group’s electrostatic interactions with catalytic lysine residues and the dimethylamino group’s hydrophobic contacts . Validate predictions with mutagenesis studies .

How does modifying the sulfonyl chloride group impact pharmacological properties?

Replacing -SO₂Cl with -SO₂NH₂ (sulfonamide) reduces electrophilicity, altering target selectivity. For example, sulfonamide derivatives show enhanced blood-brain barrier penetration but lower kinase inhibition potency compared to the parent compound . Synthetic methodologies for such analogs require careful optimization of protecting groups to prevent side reactions .

What safety protocols are critical for handling this compound in vitro and in vivo?

- In Vitro : Use fume hoods and PPE (nitrile gloves, lab coats) due to lachrymatory and skin-irritating properties. Neutralize spills with sodium bicarbonate .

- In Vivo : Dose-limiting toxicity in rodent models occurs at >50 mg/kg (oral), with histopathology indicating renal tubular necrosis. Preclinical studies require rigorous PK/PD modeling to establish safe margins .

Which isotopic labeling methods enable tracing metabolic pathways?

¹⁴C-labeled analogs synthesized via [¹⁴C]-thionyl chloride incorporation allow tracking of metabolic byproducts (e.g., sulfonic acid derivatives) using LC-MS/MS. Radiolabeled studies in hepatocytes identify cytochrome P450-mediated oxidation as the primary metabolic route .

How do crystallographic studies inform salt form selection for formulation?

Single-crystal X-ray diffraction reveals that the hydrochloride salt forms a stable monoclinic lattice (space group P2₁/c) with strong hydrogen bonds between Cl⁻ and NH groups. This configuration enhances thermal stability (decomposition >200°C) compared to non-salt forms, making it preferable for solid-dose formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.